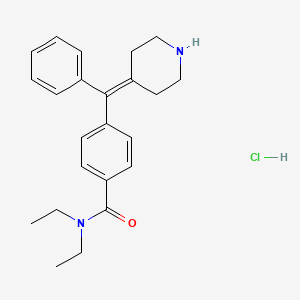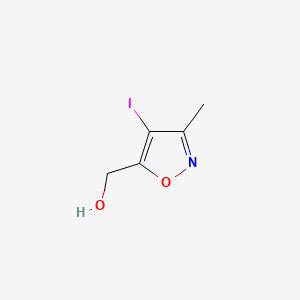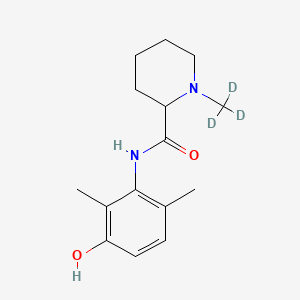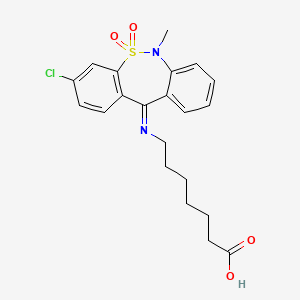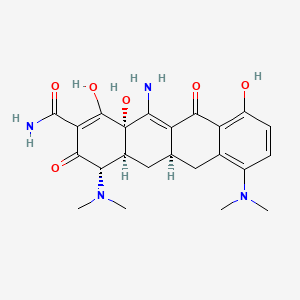
12-Amino-Minocyclin
Übersicht
Beschreibung
12-Amino Minocycline is a derivative of minocycline , which is a tetracycline antibiotic that fights bacteria in the body . It is used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . It is also used for gonorrhoea, syphilis, and other infections as a second-line drug in those with a penicillin allergy .
Molecular Structure Analysis
The molecular formula of 12-Amino Minocycline is C23H28N4O6 . The molecular weight is 456.49 .Wissenschaftliche Forschungsanwendungen
Wechselwirkung mit Trypsin
Minocyclinhydrochlorid, das ein Derivat von 12-Amino-Minocyclin sein könnte, wurde auf seine Wechselwirkung mit Trypsin untersucht . Die Wechselwirkung wurde unter Verwendung von Fluoreszenzspektroskopie, synchroner Fluoreszenzspektroskopie, dreidimensionaler Fluoreszenzspektroskopie, UV-Vis-Spektroskopie und Molekül-Docking-Simulationstechniken untersucht . Die Ergebnisse zeigten, dass Minocyclinhydrochlorid in unterschiedlichem Maße und bei unterschiedlichen Temperaturen zu einer Fluoreszenzlöschung von Trypsin führen kann . Diese Wechselwirkung führt zu Veränderungen in der Sekundärstruktur von Trypsin .
Reduktion der Angstverarbeitung
Es wurde gezeigt, dass eine einmalige Verabreichung von Minocyclin die Angstverarbeitung reduziert und das implizite Lernen bei gesunden Freiwilligen verbessert . Dies deutet darauf hin, dass die Reduzierung negativer Verzerrungen und die Verbesserung der Kognition den antidepressiven Wirkungen dieses Wirkstoffs zugrunde liegen könnten .
Verbesserung des impliziten Lernens
Neben der Reduzierung der Angstverarbeitung hat sich gezeigt, dass Minocyclin auch das implizite Lernen verbessert . Dies könnte potenzielle Anwendungen in kognitiven Therapien und Behandlungen haben .
Entzündungshemmende Wirkungen
Es wurde gezeigt, dass Minocyclin die Mikroglia-Aktivität unterdrückt und die Spiegel entzündungsfördernder Zytokine senkt . Diese entzündungshemmende Wirkung könnte bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein
Safety and Hazards
Wirkmechanismus
Target of Action
12-Amino Minocycline, a derivative of the tetracycline antibiotic Minocycline , primarily targets bacterial cells. It is active against both gram-negative and gram-positive bacteria . The drug enters bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium .
Mode of Action
Once inside the bacterial cell, 12-Amino Minocycline prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit . This inhibition disrupts protein synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 12-Amino Minocycline is bacterial protein synthesis. By inhibiting this pathway, the compound disrupts essential bacterial functions, leading to the cessation of growth and multiplication . Additionally, it has been suggested that Minocycline can suppress microglia activity and reduce inflammatory cytokine levels .
Pharmacokinetics
The pharmacokinetics of 12-Amino Minocycline would be expected to be similar to that of Minocycline. Minocycline, a second-generation tetracycline, is more reliably absorbed orally than the first-generation tetracyclines . It is generally given 2-4 times daily, indicating a short duration of action .
Result of Action
The primary result of 12-Amino Minocycline’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . Additionally, Minocycline has shown promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to reduce depressive-like behavior in animals and humans .
Action Environment
The action of 12-Amino Minocycline can be influenced by environmental factors such as the presence of divalent and trivalent metal ions like Ca 2+, Mg 2+, Zn 2+, Fe 2+ and Fe 3+ . These ions can form chelates with the tetracycline ring, inhibiting the calcium influx through NMDA responsive glutamate receptors . This suggests that the neuroprotective action of Minocycline against excitotoxicity may be influenced by the presence of these ions .
Biochemische Analyse
Biochemical Properties
12-Amino Minocycline, like other tetracyclines, is known to have a broad spectrum of activity against both gram-negative and gram-positive bacteria . It exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosomes (30S) and inhibiting the translation process .
Cellular Effects
Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to suppress microglia activity, reduce inflammatory cytokine levels, and ameliorate depressive-like behavior in animals and humans . These effects suggest that 12-Amino Minocycline may have similar cellular effects.
Molecular Mechanism
The molecular mechanism of 12-Amino Minocycline is likely similar to that of minocycline. Minocycline’s anti-bacterial action is exerted through its attachment to the smaller subunit of prokaryotic ribosome (30S), inhibiting the translation process . It also exerts anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 12-Amino Minocycline in laboratory settings are limited, minocycline has been studied extensively. For instance, minocycline has been shown to reduce neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration .
Dosage Effects in Animal Models
Minocycline has shown neuroprotective effects in various animal models of neurological diseases .
Metabolic Pathways
Minocycline is known to interact with various enzymes and cofactors, suggesting that 12-Amino Minocycline may have similar interactions .
Transport and Distribution
Minocycline is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . Given its high lipophilicity, it can cross the blood-brain barrier and enter the central nervous system . It’s plausible that 12-Amino Minocycline shares similar transport and distribution properties.
Subcellular Localization
Given the ability of minocycline to cross the blood-brain barrier , it’s plausible that 12-Amino Minocycline may also localize within the central nervous system.
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBAEYXBOZLAL-KVUCHLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715703 | |
| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864073-42-7 | |
| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




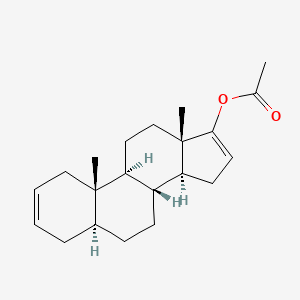
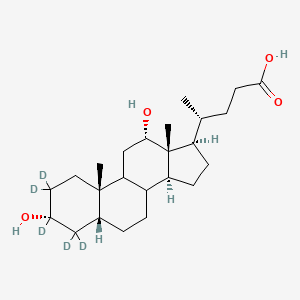
![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)
![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)
